molecular formula C20H22ClNO4 B1244525 4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester CAS No. 100276-03-7

4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester

Cat. No. B1244525
CAS RN: 100276-03-7
M. Wt: 375.8 g/mol
InChI Key: NPUSXSOBPNHOPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the construction of the pyridine ring followed by the introduction of the furo[3,4-b]pyridine system. Methods might include cyclization reactions, esterification, and functional group interconversions, drawing parallels to the synthesis of compounds such as ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, which showcases the complexity and steps involved in such syntheses (Hu Yang, 2009).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized using techniques such as single-crystal X-ray diffraction, revealing detailed geometrical parameters, molecular conformations, and crystal packing. The crystal structure analysis provides insights into the stereochemistry and molecular interactions that influence the compound's properties and reactivity (Hu Yang, 2009).

Chemical Reactions and Properties

The reactivity of these compounds involves transformations such as hydrolysis, oxidation, and reactions with nucleophiles. Their chemical behavior can be influenced by the presence of the furo[3,4-b]pyridine moiety, affecting electron distribution and reactivity patterns. The synthesis and reactivity studies often aim to introduce or modify functional groups to explore pharmacological activities or to improve physical properties (L. Mosti et al., 1992).

Scientific Research Applications

Synthesis and Pharmacological Activities

  • This compound has been studied in the context of synthesizing various esters with potential cardiotonic activity, such as in the synthesis of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their ethyl or methyl esters. These compounds demonstrated positive inotropic activity, although less than milrinone, a known cardiotonic drug (Mosti et al., 1992).

Chemical Synthesis and Structural Analysis

  • The compound is an important intermediate in the synthesis of anticoagulant drugs like apixaban. X-ray powder diffraction data provided insights into its molecular structure, crucial for drug development processes (Wang et al., 2017).
  • Unexpected transformations of similar ethyl ester compounds and their reactions with different hydrazines have led to the formation of various derivatives, highlighting the chemical versatility of these compounds (Anusevičius et al., 2014).
  • Investigations into isomers of similar compounds have been conducted, contributing to understanding their spectroscopic characteristics and chemical behavior (Kucherenko et al., 2008).
  • Single-crystal X-ray diffraction studies of similar ester compounds have been performed to determine their crystal structure, which is pivotal for understanding their chemical properties and potential applications (Yang, 2009).

Applications in Material Sciences

  • The compound and its derivatives have applications in the field of material sciences, such as in the synthesis of disperse dyes for fabric coloring. Their complexation with metals like Cu, Co, Zn has been studied for their application properties on fabrics like polyester and nylon (Abolude et al., 2021).

properties

IUPAC Name

propan-2-yl 4-(2-chlorophenyl)-1-ethyl-2-methyl-5-oxo-4,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4/c1-5-22-12(4)16(20(24)26-11(2)3)17(13-8-6-7-9-14(13)21)18-15(22)10-25-19(18)23/h6-9,11,17H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUSXSOBPNHOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(C2=C1COC2=O)C3=CC=CC=C3Cl)C(=O)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431712
Record name BAY R3401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100276-03-7
Record name BAY R3401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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